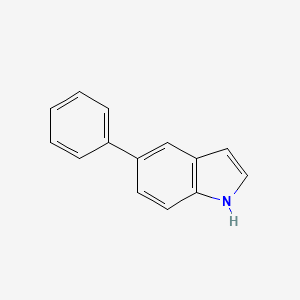

5-phenyl-1H-indole

Descripción

Overview of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole derivatives are a cornerstone of medicinal chemistry due to their vast and diverse pharmacological activities. ijpsr.comnih.gov This versatility stems from the indole nucleus's ability to mimic protein structures and bind to a variety of enzymes and receptors. ijpsr.comchula.ac.th The indole scaffold is present in a wide array of bioactive compounds, including alkaloids, peptides, and synthetic drugs. chula.ac.th

Research has extensively documented the broad spectrum of biological activities exhibited by indole derivatives, including:

Anticancer mdpi.comopenmedicinalchemistryjournal.com

Antimicrobial chula.ac.thturkjps.org

Anti-inflammatory mdpi.comopenmedicinalchemistryjournal.com

Antiviral ijpsr.comopenmedicinalchemistryjournal.com

Antioxidant ijpsr.comopenmedicinalchemistryjournal.com

Neuroprotective nih.govnih.gov

The ability of these compounds to target multiple biological pathways makes them valuable scaffolds in the design of new therapeutic agents. nih.gov For instance, indole derivatives have shown efficacy in combating drug-resistant cancer cells and pathogens. nih.gov

Significance of the Phenyl Substituent at the 5-Position

The introduction of a phenyl group at the 5-position of the indole ring significantly influences the molecule's steric and electronic properties. This substitution can enhance the compound's lipophilicity, which may affect its ability to cross cell membranes and interact with biological targets. ontosight.ai

Recent studies have highlighted the importance of the 5-phenyl-1H-indole fragment in the design of potent and selective inhibitors of various enzymes. For example, derivatives of this compound have been investigated as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer. nih.govacs.org In one study, a designed derivative containing the this compound fragment demonstrated potent antiproliferative activity against various tumor cell lines. nih.govacs.org

Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is characterized by its exploration in several key areas:

Medicinal Chemistry: A primary focus is the design and synthesis of novel this compound derivatives as potential therapeutic agents. Researchers are actively exploring its use as a scaffold for developing inhibitors of enzymes like HDAC6, which are promising targets for cancer therapy. nih.govacs.org The anti-proliferative activities of these compounds are being evaluated against various cancer cell lines. nih.govacs.org

Organic Synthesis: The development of efficient and versatile synthetic methods for accessing highly substituted indoles, including this compound, remains a significant trend. acs.org Catalytic methods that allow for the introduction of various substituents onto the indole core are of particular interest. acs.org

Materials Science: While less prominent than its medicinal applications, the unique photophysical properties of some indole derivatives suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

A notable trend is the use of computational methods, such as virtual screening and molecular dynamics simulations, to guide the rational design of new this compound derivatives with desired biological activities. nih.govacs.org This integrated approach of computational design followed by chemical synthesis and biological evaluation is accelerating the discovery of new lead compounds. nih.govacs.org

Interactive Data Table: Investigated Biological Activities of Indole Derivatives

| Biological Activity | Key Findings | References |

| Anticancer | Indole derivatives can inhibit cancer cell migration, arrest cells in the G2/M phase, and induce apoptosis. Some derivatives show potent antiproliferative activity against various cancer cell lines, including lung, cervix, liver, breast, ovarian, and colorectal cancer. | mdpi.com |

| Anti-inflammatory | Certain indole derivatives exhibit selective inhibitory activity against COX-2, an enzyme involved in inflammation. | mdpi.com |

| Antimicrobial | Indole derivatives have shown significant antibacterial activity against strains like S. aureus, MRSA, E. coli, and B. subtilis, as well as antifungal activity against C. albicans and C. krusei. | turkjps.org |

| HDAC6 Inhibition | Derivatives containing a this compound fragment have been identified as potent and selective inhibitors of HDAC6, with desirable cytotoxicity against various tumor cell lines. | nih.govacs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYXADUZSWBHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466490 | |

| Record name | 5-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66616-72-6 | |

| Record name | 5-Phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66616-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66616-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Phenyl 1h Indole and Its Derivatives

Advanced Synthetic Routes for the Core Structure of 5-Phenyl-1H-Indole

The construction of the this compound core can be achieved through several sophisticated synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization of Carbamic Acid Ester Derivatives

The intramolecular cyclization of appropriately substituted carbamic acid ester derivatives represents a viable pathway to the indole (B1671886) nucleus. For instance, N-protected γ-amino-β-keto amides, which can be derived from carbamic acids, undergo cyclocondensation to form indole-3-acetamides. This intramolecular Friedel–Crafts type reaction, often promoted by strong acids like polyphosphoric acid (PPA), proceeds by electrophilic attack of the keto group onto the electron-rich N-phenyl ring, followed by dehydration to yield the aromatic indole core. The reaction of an ethoxycarbonyl-protected γ-(N-phenyl)-β-keto amide in neat PPA at 80°C has been shown to produce the corresponding indole-3-acetamide (B105759) in good yield, demonstrating the utility of this approach. mdpi.com

Palladium-Catalyzed Cyclization of Propargylamine (B41283) Derivatives

Palladium catalysis offers a powerful tool for the construction of the indole ring system from acyclic precursors. The cyclization of propargylamine derivatives is a notable example. researchgate.netnih.gov Palladium catalysts can activate the alkyne moiety of a suitably substituted N-propargyl arylamine, facilitating an intramolecular cyclization. This can proceed through various mechanisms, including 5-exo-dig cyclization. For instance, a palladium-catalyzed cyclization/etherification cascade of N-propargyl arylamines containing a 1,3-dicarbonyl side chain has been developed for the synthesis of polysubstituted furans bearing indoline (B122111) skeletons under mild conditions. researchgate.net While this example leads to a related heterocyclic system, the underlying principle of palladium-catalyzed cyclization of propargylamines is applicable to indole synthesis. nih.gov

Fischer Indole Synthesis for 2-Arylindoles with a Phenyl Group

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. wikipedia.orgtestbook.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com For the synthesis of 2-arylindoles, such as those with a phenyl group at the 2-position, an aryl ketone is reacted with a phenylhydrazine (B124118). researchgate.netresearchgate.net The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org

The mechanism involves the tautomerization of the hydrazone to an enamine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, loss of ammonia (B1221849), and subsequent aromatization to form the indole ring. byjus.com Microwave-assisted Fischer indole synthesis has been shown to be a rapid and efficient alternative to conventional heating, often providing higher yields in shorter reaction times. researchgate.netresearchgate.net For example, the reaction of phenylhydrazine with acetophenone (B1666503) derivatives can yield 2-phenyl-1H-indoles. testbook.com

| Catalyst | Conditions | Product | Yield |

| p-Toluenesulfonic acid | Microwave, 3 min | 1,2,3,4-Tetrahydrocarbazole | 91% |

| Zinc chloride | Microwave, 3 min | 1,2,3,4-Tetrahydrocarbazole | 76% |

N-Alkylation and Cyclization of Aryl Hydrazones

The N-alkylation of aryl hydrazines or hydrazones can influence the outcome of the Fischer indole synthesis. The alkylation on the terminal nitrogen of aryl hydrazines has been shown to lead to higher yields and faster reaction rates compared to their unalkylated counterparts. researchgate.net This allows the reactions to be conducted at lower temperatures, making the process compatible with acid-sensitive functional groups. researchgate.net The terminally alkylated hydrazines can be prepared in a two-step sequence and stored as stable hydrazinium (B103819) salts. researchgate.net The subsequent cyclization of these N-alkylated arylhydrazones follows the general mechanism of the Fischer indole synthesis to produce N-alkylated indoles.

A visible-light-induced palladium-catalyzed stereoselective synthesis has been developed for alkylated ester hydrazones, which are precursors for substituted indoles. nih.gov This method allows for the synthesis of E configuration hydrazones, which are not always accessible through conventional condensation methods. nih.gov

One-Pot Synthesis Approaches for 1-Phenyl-1H-Indoles

Another one-pot synthesis of 1-(phenyl)-1H-indole analogues involves the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one derivatives. researchgate.netimpactfactor.org This reaction is typically carried out in the presence of trifluoroacetic acid and glacial acetic acid under reflux. researchgate.netimpactfactor.org The starting materials, 1-phenyl-2-(phenylamino)-ethan-1-one analogues, can be synthesized from the reaction of phenacyl bromide with various aniline (B41778) derivatives. impactfactor.org

| Starting Material | Reagents and Conditions | Product |

| 2-(2-bromophenyl)acetonitriles | Pd-catalyst, base | 1-phenyl-1H-indol-2-amine derivatives |

| 1-phenyl-2-(phenylamino)-ethan-1-one analogues | Trifluoroacetic acid, acetic acid, reflux | 1-(phenyl)-1H-indole analogues |

Regioselective C-H Alkylation and Dehydrogenative Cyclization Methods

Modern synthetic methods have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to indole synthesis and modification. Palladium-catalyzed regioselective direct C-H alkylation of NH-indoles has emerged as a powerful tool. organic-chemistry.orgjiaolei.group This method, often co-catalyzed by norbornene, allows for the efficient alkylation at the C2 position of the indole ring using primary alkyl halides under mild conditions. organic-chemistry.orgjiaolei.group The reaction mechanism is believed to involve the formation of an N-norbornene type palladacycle as a key intermediate. nih.gov Oxidative addition of the alkyl bromide to the Pd(II) center is the rate-determining step. nih.gov

Theoretical studies using density functional theory (DFT) have provided insights into the mechanism of Pd(II)-catalyzed regioselective C-H alkylation of indole. nih.gov These calculations suggest that the C-H activation step proceeds via a concerted metalation-deprotonation (CMD) process, and the regioselectivity is determined by the stability of the CMD transition states and the deprotonated intermediates. nih.gov Dehydrogenative cyclization methods, often catalyzed by transition metals, can also be employed to construct the indole ring from precursors that undergo intramolecular C-H activation and subsequent ring closure.

Functionalization and Derivatization Strategies for this compound and its Derivatives

The strategic functionalization and derivatization of the this compound scaffold are pivotal in medicinal chemistry and materials science. These modifications are primarily aimed at exploring and optimizing the molecule's biological activities and physicochemical properties through structure-activity relationship (SAR) studies.

Introduction of Functional Groups for Structure-Activity Relationship Studies

The introduction of diverse functional groups onto the this compound core is a key strategy to modulate its biological efficacy and pharmacokinetic profile. SAR studies systematically explore how changes in a compound's structure affect its biological activity. By modifying functional groups, researchers can enhance potency, selectivity, and metabolic stability while reducing toxicity. researchgate.net

For the this compound scaffold, functionalization can be targeted at several positions: the indole nitrogen (N1), the C2, C3, C4, C6, and C7 positions of the indole ring, and various positions on the C5-phenyl ring. Common modifications include the introduction of halogens, alkyl, alkoxy, nitro, cyano, and amino groups. These alterations can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets. researchgate.net

For instance, in the development of inhibitors for specific enzymes or receptors, the strategic placement of hydrogen bond donors and acceptors, or hydrophobic moieties, can significantly enhance binding affinity. nih.gov The synthesis of a library of this compound derivatives with varied substituents allows for a comprehensive evaluation of the SAR, guiding the design of more potent and selective compounds. nih.gov

Table 1: Representative Functional Group Modifications on Indole Scaffolds for SAR Studies

| Position of Substitution | Functional Group Introduced | Potential Impact on Activity |

| Indole N1 | Alkyl, Benzyl (B1604629), Acyl | Modulates lipophilicity and steric bulk, can influence receptor interaction. |

| Indole C2 | Phenyl, Methyl | Can enhance potency through additional hydrophobic interactions. |

| Indole C3 | Alkyl, Halogen | Often a primary site for substitution, directly impacting binding to target sites. |

| C5-Phenyl Ring | Methoxy (B1213986), Hydroxyl, Halogen | Alters electronic properties and can introduce new hydrogen bonding capabilities. |

This table is illustrative and based on general principles of indole functionalization for SAR studies.

Substitution Reactions and Reactivity of the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. imperial.ac.uk The reaction rates for electrophilic aromatic substitution on indole are significantly higher than those for benzene (B151609). masterorganicchemistry.com The preferred site for electrophilic attack on the indole ring is the C3 position. This is because the intermediate carbocation formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. imperial.ac.uk

In the case of this compound, the phenyl group at the C5 position is expected to have a modest electronic influence on the reactivity of the indole core. As a substituent, the phenyl group is generally considered to be weakly electron-withdrawing through inductive effects but can participate in resonance. However, due to its position, its direct impact on the electron density at C3 is limited. Therefore, the primary site for electrophilic substitution on this compound is predicted to remain at the C3 position.

Common electrophilic substitution reactions for indoles include:

Halogenation: Introduction of bromine or chlorine, typically at the C3 position.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. masterorganicchemistry.com

Nucleophilic substitution reactions on the indole ring are less common due to the electron-rich nature of the heterocycle. However, they can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups. youtube.com For this compound, derivatization can also be achieved via reactions at the N-H group, such as N-alkylation or N-acylation, after deprotonation with a suitable base. imperial.ac.uk

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of indole derivatives is a growing area of research, aiming to develop more environmentally benign and efficient processes. Key strategies include the use of alternative energy sources, non-toxic catalysts, and environmentally friendly reaction media.

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov

Ultrasound has been successfully employed in various syntheses of indole derivatives. researchgate.net For the synthesis of this compound derivatives, ultrasound-promoted protocols could be applied to classical reactions like the Fischer indole synthesis. The use of ultrasound can enhance the rate of reaction and improve yields, while often allowing for the use of less hazardous solvents or even solvent-free conditions. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of an Indole Derivative

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 24 h | 60-70 |

| Ultrasound Irradiation | 30-45 min | 85-95 |

Data is representative for the synthesis of certain indole derivatives and illustrates the potential advantages of ultrasound. nih.gov

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as catalysts and solvents in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and hazardous acid catalysts. rsc.org

Brønsted acidic ionic liquids have been shown to be effective catalysts for the Fischer indole synthesis, a key method for preparing a wide range of indole derivatives. rsc.orgresearchgate.net These ILs can act as both the catalyst and the reaction medium, simplifying the reaction setup and workup procedures. Furthermore, many ionic liquids are immiscible with common organic solvents, allowing for easy separation and recycling of the catalyst. rsc.org The synthesis of this compound derivatives could be achieved by reacting the appropriate phenylhydrazine and ketone precursors in the presence of a suitable acidic ionic liquid. researchgate.net

The use of water as a solvent for organic reactions is a cornerstone of green chemistry. Water is non-toxic, non-flammable, inexpensive, and readily available. Performing reactions in aqueous media can offer significant environmental and safety benefits over the use of conventional organic solvents.

Several synthetic routes to indole derivatives have been adapted to aqueous conditions. For instance, the Fischer indole synthesis can be catalyzed by novel SO3H-functionalized ionic liquids in water, providing good to excellent yields of various indoles. rsc.orgresearchgate.net This approach combines the advantages of ionic liquid catalysis with the use of an environmentally benign solvent. The indole products can often be easily separated from the aqueous reaction mixture by filtration. rsc.org The development of aqueous synthetic methods for this compound and its derivatives is a promising avenue for creating more sustainable chemical processes. acs.org

Mechanistic Insights into this compound Synthesis

The synthesis of this compound, a significant biaryl heterocyclic scaffold, is predominantly achieved through modern cross-coupling reactions that attach the phenyl group to a pre-formed indole core, or via classical cyclization methods starting from appropriately substituted precursors. The mechanistic underpinnings of these transformations are crucial for optimizing reaction outcomes.

Catalytic Mechanisms in Cyclization Reactions

While various methods exist for constructing the indole nucleus, palladium-catalyzed cross-coupling reactions represent the most direct and widely utilized strategy for synthesizing this compound. The Suzuki-Miyaura coupling, in particular, provides a powerful tool for forming the key carbon-carbon bond between the indole C5 position and the phenyl ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling:

The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of a 5-haloindole (commonly 5-bromo-1H-indole) with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Transmetalation: In this step, the organic group from the organoboron compound (phenylboronic acid) is transferred to the Pd(II) complex. wikipedia.org Before this can happen, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. organic-chemistry.org This boronate then exchanges its phenyl group with the halide on the palladium center, creating a new diorganopalladium(II) intermediate and eliminating the boron-containing byproduct. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic ligands (the indole and phenyl groups) are coupled together, forming the C-C bond of the final this compound product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

The choice of palladium source and ligands is critical. While catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, others such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have also been shown to be highly effective for coupling reactions on similar heterocyclic systems. nih.govrsc.org In some cases, ligand-free palladium nanoparticles have been successfully employed, particularly under mild conditions. researchgate.net

Classical Fischer Indole Synthesis:

The Fischer indole synthesis is a foundational method for creating the indole ring itself. wikipedia.org The mechanism involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.orgmdpi.com The key steps include the formation of a phenylhydrazone, tautomerization to an enehydrazine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is often the rate-determining step. mdpi.com Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. wikipedia.org

To produce this compound via this method, one would need to start with (4-phenylphenyl)hydrazine. However, a significant challenge in Fischer syntheses using unsymmetrical ketones is controlling the regioselectivity of the cyclization. nih.govyoutube.com The position of substituents on the phenylhydrazine ring can direct the outcome; for instance, a para-substituent on the phenylhydrazine will result in a C5-substituted indole. youtube.com

Influence of Reaction Conditions on Yield and Selectivity

The efficiency and success of synthesizing this compound are highly dependent on the specific reaction conditions employed, particularly for palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, solvent, and temperature all play a pivotal role in determining the reaction yield and purity of the final product.

Catalyst and Ligand System: The selection of the palladium catalyst and its associated ligands significantly impacts reaction efficiency. For the Suzuki-Miyaura coupling of N-protected 5,7-dibromoindole with phenylboronic acid, Pd(PPh₃)₄ was shown to be an effective catalyst. rsc.org In the synthesis of related heteroaryl compounds, Pd(dppf)Cl₂ provided superior yields and shorter reaction times compared to other palladium catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂. nih.gov The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for the oxidative addition and reductive elimination steps. tezu.ernet.in

Base: A base is essential for the Suzuki-Miyaura reaction as it activates the boronic acid, facilitating the transmetalation step. organic-chemistry.org Common bases include carbonates like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), or phosphates like potassium phosphate (B84403) (K₃PO₄). nih.govrsc.orgnih.gov The strength and solubility of the base can influence the reaction rate and yield. For example, in the coupling of various aryl halides, K₃PO₄ under aqueous dioxane conditions proved highly effective. nih.gov

Solvent: The solvent system affects the solubility of the reactants and the stability of the catalytic species. Suzuki couplings are often performed in mixtures of an organic solvent and water, such as dioxane/water, DMF/water, or ethanol/water. rsc.orgnih.gov The use of water as a solvent, particularly under microwave irradiation, has been highlighted as a green and efficient option for the double arylation of 5,7-dibromoindole. rsc.org Dimethoxyethane (DME) has also been used effectively in the synthesis of related aryl-indazoles. nih.gov

Temperature: Reaction temperature can significantly affect reaction times and yields. While some modern catalyst systems allow for Suzuki couplings to proceed at room temperature, elevated temperatures (60-140 °C) are often required to achieve reasonable reaction rates and high conversions, especially with less reactive aryl chlorides or bromides. rsc.orgresearchgate.netnih.gov Microwave heating has been shown to accelerate these reactions, reducing reaction times from hours to minutes. rsc.org

Electronic Effects of Substituents: The electronic nature of the coupling partners can influence the reaction outcome. In the double Suzuki-Miyaura coupling of 5,7-dibromoindole, arylboronic acids bearing electron-donating groups generally provided higher yields than those with electron-withdrawing groups under standard conditions. rsc.org However, adjusting reaction conditions, such as increasing temperature and time, can often improve yields for less reactive, electron-poor substrates. rsc.org

Table 1: Influence of Phenylboronic Acid Substituents on the Yield of Double Suzuki-Miyaura Coupling with 5,7-dibromo-1H-indole.

Data derived from studies on the double arylation of 5,7-dibromoindole, which serves as a model for the reactivity at the 5-position. rsc.org

| Substituent on Phenylboronic Acid | Electronic Effect | Isolated Yield (%) |

|---|---|---|

| 4-OCH₃ | Electron-donating | 91 |

| 4-CH₃ | Electron-donating | 85 |

| H | Neutral | 84 |

| 4-Cl | Electron-withdrawing | 53 |

| 4-CF₃ | Electron-withdrawing | 31 |

| 4-CN | Electron-withdrawing | 46 |

| 4-NO₂ | Strongly Electron-withdrawing | 13 |

Biological Activity and Pharmacological Potential of 5 Phenyl 1h Indole and Its Derivatives

Anticancer Activity

Derivatives of 5-phenyl-1H-indole have emerged as a significant class of compounds with potent anticancer properties. Their efficacy has been demonstrated across a variety of cancer cell lines, operating through mechanisms that include direct cytotoxicity, induction of programmed cell death (apoptosis), and the targeted inhibition of specific enzymes crucial for cancer cell survival and proliferation.

Cytotoxicity against Various Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a broad spectrum of human cancer cell lines. These studies have consistently shown that these compounds can inhibit the growth of cancer cells, often with a high degree of potency.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound derivatives, IC50 values are used to quantify their cytotoxic activity against cancer cells.

One study reported a series of newly designed derivatives with a this compound fragment that exhibited desirable cytotoxicity against various tumor cell lines, with all IC50 values being within 15 μM. acs.org Specifically, compound 5i showed the most potent antiproliferative activities against the HL-60 (human promyelocytic leukemia) cell line with an IC50 value of 0.35 ± 0.07 μM. acs.orgnih.gov This compound was also found to arrest the HL-60 cells in the G0/G1 phase of the cell cycle. acs.orgnih.gov Another derivative, 3-([2,2′-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole (5) , demonstrated dose-dependent cytotoxic effects in all tested cell lines, with EC50 values of 16 μM for CaCo-2 (colon), 29 μM for LnCaP (prostate), 14 μM for MDA-MB-231 (breast), and 21 μM for HepG2 (liver) cells. researchgate.net This compound was also shown to induce apoptosis in HepG2 cells. researchgate.net

Furthermore, a series of 3-methyl-2-phenyl-1H-indoles were investigated for their antiproliferative activity. The most potent compounds, 32 and 33 , displayed GI50 values lower than 5 μM in all tested cell lines, which included HeLa (cervical), A2780 (ovarian), and MSTO-211H (mesothelioma). nih.govacs.org The most potent derivative, 32 , was also shown to induce apoptosis. nih.govacs.org

Other research has highlighted the efficacy of indole (B1671886) derivatives against various cancer types. For instance, pyrazole-indole hybrids 7a and 7b showed excellent anticancer inhibition against the HepG2 cancer cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively. acs.org These compounds were further shown to induce apoptosis in HepG2 cells. acs.org Similarly, a series of sulfonohydrazides incorporating an indole scaffold were evaluated, with compound 5f showing promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cells with IC50 values of 13.2 μM and 8.2 μM, respectively. acs.org

The following table summarizes the cytotoxic activities of selected this compound derivatives:

| Compound | Cancer Cell Line | IC50/EC50 (μM) | Reference |

| 5i | HL-60 (Leukemia) | 0.35 ± 0.07 | acs.orgnih.gov |

| 3-([2,2′-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole (5) | CaCo-2 (Colon) | 16 | researchgate.net |

| LnCaP (Prostate) | 29 | researchgate.net | |

| MDA-MB-231 (Breast) | 14 | researchgate.net | |

| HepG2 (Liver) | 21 | researchgate.net | |

| 32 | HeLa, A2780, MSTO-211H | < 5 | nih.govacs.org |

| 33 | HeLa, A2780, MSTO-211H | < 5 | nih.govacs.org |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | acs.org |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | acs.org |

| 5f | MCF-7 (Breast) | 13.2 | acs.org |

| MDA-MB-468 (Breast) | 8.2 | acs.org |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents. mdpi.com Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family that primarily deacetylates non-histone proteins, such as α-tubulin, and is a key target in cancer therapy. acs.orgnih.gov Selective HDAC6 inhibitors are sought after as they are expected to have fewer side effects than broad-spectrum HDAC inhibitors. acs.orgnih.gov

Derivatives of this compound have been identified as potent and selective inhibitors of HDAC6. In one study, a derivative, compound 5i , which incorporates a this compound fragment, demonstrated potent inhibition of HDAC6 with an IC50 value of 5.16 ± 0.25 nM. acs.orgnih.gov This compound also showed a significant selective index of approximately 124 against HDAC1, indicating a preference for inhibiting HDAC6. acs.orgnih.gov The selectivity was further confirmed by immunoblotting results. acs.orgnih.gov Another study on oxazole (B20620) hydroxamates identified them as selective HDAC6 inhibitors by observing their effects on recombinant HDAC enzymes and protein acetylation in cells. acs.org

The following table presents the HDAC6 inhibitory activity and selectivity of a key this compound derivative:

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) | Reference |

| 5i | 5.16 ± 0.25 | ~640 | ~124 | acs.orgnih.gov |

The molecular mechanism behind the selective inhibition of HDAC6 by this compound derivatives has been investigated through computational studies. Molecular docking and molecular dynamics simulations have been employed to understand the binding interactions between the inhibitors and the active site of the HDAC6 enzyme. acs.orgnih.gov For compound 5i , analysis of its binding conformation within HDAC6 revealed key amino acid residues that contribute to its potent and selective binding. acs.orgnih.govacs.org The this compound fragment acts as a "Cap" group, which is a crucial component of the classic pharmacophore model for HDAC inhibitors, and its optimization is a key strategy for developing selective HDAC6 inhibitors. acs.org The discovery of these selective inhibitors was facilitated by virtual screening processes that integrate deep learning models and molecular simulations. acs.orgnih.gov

Inhibition of DNA Synthesis and Topoisomerase II

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger apoptosis in cancer cells. Human DNA topoisomerase II (topo II) is a well-established target for anticancer drugs. nih.gov

A series of 3-methyl-2-phenyl-1H-indoles has been shown to possess both antiproliferative and topoisomerase II inhibitory activities. nih.govacs.orgnih.gov A good correlation was observed between the antiproliferative effect of these compounds and their ability to inhibit topoisomerase II. nih.govacs.org For instance, compounds 11 and 12 were both able to inhibit the relaxation activity of topo II at a concentration of 100 μM. nih.gov Further investigation at lower concentrations revealed that compound 12 was a more potent inhibitor than compound 11 , which correlated with its stronger antiproliferative effects. nih.govacs.org The most potent derivative in this series, 32 , not only inhibited topoisomerase II but also induced apoptosis. nih.govacs.org These findings highlight the 3-methyl-2-phenyl-1H-indole scaffold as a promising starting point for developing new anticancer agents that target topoisomerase II. nih.govacs.orguni-lj.si

Kinase Inhibition and Signaling Pathway Modulation

Derivatives of the indole scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of numerous diseases, including cancer.

Indole derivatives have been designed and synthesized to target specific kinases involved in cell proliferation and survival. For instance, certain researchgate.netopenmicrobiologyjournal.comresearchgate.nettriazolo[1,5-a]pyrimidine indole derivatives have been evaluated for their antiproliferative activities by targeting the ERK signaling pathway in gastric cancer cells. mdpi.com The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival, and its abnormal activation is common in many cancers. mdpi.com One potent compound from this series demonstrated significant inhibition of the ERK signaling pathway, reducing the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT in a dose-dependent manner. mdpi.com

Furthermore, studies have focused on the p38 Mitogen-Activated Protein (MAP) kinase, a serine/threonine kinase deeply involved in inflammatory processes. jpionline.org A series of [4-amino-3-(1H-indol-1-yl) phenyl] (4-hydroxyphenyl) methanone (B1245722) derivatives were developed and evaluated in silico as potential inhibitors of the p38 MAP kinase pathway. jpionline.org Molecular docking experiments suggested that these compounds could form favorable interactions within the active site of the target protein, indicating their potential as anti-inflammatory agents. jpionline.org

In other research, the substitution at position 5 of the indole ring, the defining feature of this compound, has been shown to be critical for activity. Studies on aminomethyl indole derivatives as inhibitors of Src kinase revealed that introducing a phenyl substitution at the C5 position of the indole ring plays a significant role in both tyrosine kinase inhibition and antioxidant capacity. karger.com However, while some lipophilicity at this position is beneficial for antioxidant activity, it can negatively impact Src kinase inhibition. karger.com Specifically, derivatives such as 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine hydrochloride showed potent inhibition against tyrosine kinase. karger.com Additionally, new pyrrole (B145914) and indole derivatives bearing a sulfonamide group have been synthesized as dual-targeting inhibitors of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. acs.org The most potent of these compounds suppressed the Wnt/β-catenin pathway and its target genes. acs.org

Antimicrobial and Antiviral Properties

The indole nucleus is a core component of many compounds exhibiting a broad spectrum of activity against various pathogens, including bacteria and fungi. ijpsr.com

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Indole derivatives have demonstrated significant antibacterial effects against a wide range of bacterial species. For example, various 2-aryl indol-3-yl glyoxylamide derivatives have been synthesized and tested for their activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. ijper.org Studies revealed that derivatives containing nitro (NO2) and chloro (Cl) substitutions showed potent antibacterial activity against both types of bacteria. ijper.org Similarly, newly synthesized 1H-indole derivatives have been evaluated for in vitro antibacterial activity, showing efficacy against B. subtilis and E. coli at concentrations of 50µg/ml and 100µg/ml. nanobioletters.com

Other research has explored 5-substituted-3-phenyl-N-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxy hydrazides. nih.gov Structure-activity relationship studies of these compounds indicated that derivatives with halogen substitutions exhibited excellent inhibition of bacterial growth against S. aureus, E. coli, and B. subtilis. nih.gov In a study of 16 different indole and benzimidazole (B57391) derivatives, 4-(5-methyl-3-phenyl-1H-indole)phenol was identified as the most active compound, showing a strong inhibitory effect on the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net

The potency of antibacterial agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Several studies have determined the MIC values for various indole derivatives.

For instance, a series of 2-arylindoles were synthesized and evaluated for their antibacterial activity. japsonline.com The compound 2-(4-Aminophenyl)-1H-indole showed a potent inhibitory activity with an MIC of 15.6 μg/ml against Bacillus subtilis and Salmonella typhi. japsonline.com Another derivative, 2-(3-Nitrophenyl)-1H-indole, also displayed a potent MIC of 15.6 μg/ml, but only against S. typhi. japsonline.com

In another study, novel indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs were tested against a panel of pathogens. nih.gov These compounds demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. nih.gov Specifically, the indole-triazole derivative 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol shows significant promise as a lead antibacterial compound. nih.gov

The table below summarizes the MIC values of selected indole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis | 15.6 | japsonline.com |

| 2-(4-Aminophenyl)-1H-indole | Salmonella typhi | 15.6 | japsonline.com |

| 2-(3-Nitrophenyl)-1H-indole | Salmonella typhi | 15.6 | japsonline.com |

| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 | nih.gov |

| 4-(5-methyl-3-phenyl-1H-indole) phenol | Staphylococcus aureus | Not specified | researchgate.net |

| 4-(5-methyl-3-phenyl-1H-indole) phenol | Bacillus subtilis | Not specified | researchgate.net |

A significant challenge in treating bacterial infections is the rise of multidrug resistance. One promising strategy to combat this is the use of compounds that can work synergistically with existing antibiotics, restoring their efficacy. Indole derivatives have shown considerable potential in this area.

Studies have reported the discovery of indole derivatives that synergize with standard antibiotics against resistant bacterial strains. nih.gov This synergy has been observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus, where the antibiotics alone are ineffective. nih.gov These indole derivatives likely work by permeabilizing the bacterial cell membrane. nih.gov

In another example, the compound 2-(2-Aminophenyl)indole (RP2) exhibited synergistic activity with several antibiotics against efflux pump over-expressing strains of S. aureus, reducing the MICs of these antibiotics to below their clinical breakpoints. frontiersin.org Similarly, certain 2-arylindole derivatives, when combined with tetracyclines, decreased the minimum inhibitory concentration of the antibiotic against methicillin-resistant S. aureus. japsonline.com Indole derivatives such as 5-iodoindole (B102021) and 7-hydroxyindole (B18039) also showed synergistic antimicrobial activities with carbapenems against extensively drug-resistant Acinetobacter baumannii. nih.gov

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, conferring resistance. Inhibiting these pumps can restore the effectiveness of antibiotics. Several indole derivatives have been identified as potent efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus.

The compound 5-nitro-2-phenylindole (INF55) has been reported to inhibit the NorA efflux pump, thereby increasing the susceptibility of S. aureus to antibiotics. researchgate.netjapsonline.com The substituents on the phenyl ring of this scaffold are crucial for activity; for instance, a 2,5-dimethoxyl group on the aryl ring enhances the inhibitory activity of NorA. researchgate.netjapsonline.com A variety of aryl group-substituted 2-aryl-5-nitro-1H-indoles have been synthesized and assessed as NorA inhibitors, with [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol being identified as a particularly potent inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the EPI activity of new 2-aryl-5-nitro-1H-indole derivatives. openmicrobiologyjournal.comnih.gov These models predicted that the compound 2-(2-Azidomethyl-5-phenoxy-phenyl)-5-nitro-1H-indole could significantly lower the MIC of berberine, a known NorA substrate. openmicrobiologyjournal.comnih.gov Another derivative, SMJ-5, was found to be a potent NorA efflux pump inhibitor that potentiates the activity of norfloxacin (B1679917) and ciprofloxacin (B1669076) at sub-inhibitory concentrations. asm.org This is achieved by increasing the intracellular accumulation of the antibiotics. asm.org

Antifungal Activity

In addition to their antibacterial properties, this compound and its derivatives have been investigated for their efficacy against fungal pathogens. Several studies have demonstrated that these compounds possess significant antifungal activity.

A series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives were screened for antifungal activity against Fusarium oxysporum, Candida albicans, and Aspergillus niger. researchgate.net Similarly, other synthesized indole derivatives have shown activity against A. niger and C. albicans. nanobioletters.com In a broader screening, novel indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties were evaluated against Candida albicans and Candida krusei, demonstrating a broad spectrum of activity with MIC values between 3.125 and 50 µg/mL. nih.gov

The compound 4-(5-methyl-3-phenyl-1H-indole)phenol, which showed potent antibacterial activity, was also the most effective compound against Candida albicans and Candida glabrata in its tested series. researchgate.net This highlights the dual antibacterial and antifungal potential inherent to some of these indole structures.

Antiviral Activity against RNA and DNA Viruses

Derivatives of the this compound nucleus have demonstrated notable efficacy against a range of both RNA and DNA viruses. Research has highlighted their potential as broad-spectrum antiviral agents. ijpsr.comresearchgate.net For instance, certain 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl) thiosemicarbazide (B42300) derivatives have shown potent activity against the Coxsackie B4 virus, an RNA virus, with IC50 values ranging from 0.4 to 2.1 μg/mL. ijpsr.com

Furthermore, studies on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have identified compounds with significant anti-HCV (Hepatitis C virus, an RNA virus) activity. nih.gov Specifically, a derivative with a benzene (B151609) amine at the 1-position and a benzyl (B1604629) moiety at the 2-position exhibited EC50 values of 12.4 μM and 8.7 μM against HCV genotypes 1b and 2a, respectively. nih.gov Another derivative with phenyl and benzyl substitutions showed even greater potency with EC50 values of 7.9 μM (gt 1b) and 2.6 μM (gt 2a). nih.gov

The antiviral activity of indole derivatives extends to the Human Immunodeficiency Virus (HIV), a retrovirus. frontiersin.orgfrontiersin.org Some 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been found to inhibit HIV-1 replication at micromolar concentrations. frontiersin.org Additionally, other indole derivatives have shown inhibitory activity against the influenza A virus. ijpsr.com

| Derivative Class | Target Virus | Reported Activity (EC50/IC50) |

|---|---|---|

| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl) thiosemicarbazides | Coxsackie B4 virus (RNA) | 0.4 - 2.1 µg/mL ijpsr.com |

| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole derivatives | Hepatitis C Virus (HCV) gt 1b & 2a (RNA) | 2.6 - 12.4 µM nih.gov |

| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | Human Immunodeficiency Virus-1 (HIV-1) (RNA) | < 20 µM frontiersin.org |

| 6-Amino-4-substituted alkyl-1H-indole-2-substituted carboxylate derivatives | Influenza A virus (RNA) | IC50 = 7.53 µmol/L ijpsr.com |

The antiviral effects of this compound derivatives are often attributed to their ability to interfere with various stages of the viral replication cycle. frontiersin.orgtandfonline.com For some derivatives active against HIV-1, the mechanism involves multitarget inhibition, including targeting the reverse transcriptase-associated functions of polymerase and RNase H. frontiersin.org Certain compounds have also been shown to block HIV-1 integrase, an enzyme crucial for the integration of the viral genome into the host cell's DNA. frontiersin.orgfrontiersin.org

In the context of other viruses, the precise mechanisms can vary. For instance, the anti-HCV activity of some indole derivatives may involve the inhibition of viral signaling pathways, subsequently halting viral replication. nih.gov For influenza viruses, some derivatives are thought to disrupt the formation and integrity of cytopathic vacuoles, which are essential for viral replication. researchgate.net

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been extensively investigated for their anti-inflammatory and analgesic properties, with many compounds showing significant activity. bioline.org.brsphinxsai.com The indole scaffold is a key feature of several established nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933), which has spurred further research into new derivatives with improved efficacy and safety profiles. bioline.org.brnih.gov

Studies have shown that various substitutions on the 2-phenyl-1H-indole core can lead to potent anti-inflammatory and analgesic agents. mdpi.comnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with several compounds demonstrating significant anti-inflammatory and analgesic effects compared to indomethacin. mdpi.com

A primary mechanism underlying the anti-inflammatory activity of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govderpharmachemica.com The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. nih.govderpharmachemica.com

Several studies have focused on designing this compound derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com For instance, a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were synthesized, with one derivative containing a methoxy (B1213986) group at the C-5 position exhibiting high COX-2 selectivity (Selectivity Index > 291). mdpi.comresearchgate.net Molecular modeling studies have shown that the methylsulfonyl group on the phenyl ring can fit into a secondary pocket of the COX-2 enzyme, contributing to this selectivity. mdpi.com Another study on 3-methyl-2-phenyl-1-substituted-indole derivatives found that compounds with a methanesulfonyl group displayed good anti-inflammatory activity and were significantly more selective for COX-2 than indomethacin. tandfonline.com

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | >25 | 0.08 | >291 mdpi.comresearchgate.net |

| (4-Chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone | 1.28 | 0.05 | 25.67 tandfonline.com |

| Indomethacin (Reference) | 0.09 | 1.63 | 0.055 tandfonline.com |

In addition to COX inhibition, this compound derivatives can exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. mdpi.com Cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) play a crucial role in orchestrating the inflammatory response.

Research has shown that certain indole derivatives can significantly suppress the expression of these cytokines. For example, some derivatives have been found to inhibit the production of IL-6 and IL-8 mRNA in cells stimulated with IL-1β. Another study on a hybrid compound derived from indomethacin and paracetamol, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, demonstrated significant inhibition of IL-1β and TNF-α production in macrophage cell lines. mdpi.com This modulation of cytokine release may be linked to the inhibition of inflammatory signaling pathways like the NF-κB pathway. mdpi.com

Antioxidant Properties

The this compound scaffold is also associated with significant antioxidant activity. ontosight.aiomicsonline.org Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The electron-rich nature of the indole ring system allows it to act as an effective scavenger of free radicals. tandfonline.com

Numerous studies have demonstrated the antioxidant potential of 2-phenyl-1H-indole derivatives through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and superoxide (B77818) dismutase (SOD) mimetic activity. nih.govtandfonline.com The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the phenyl ring has been shown to enhance the antioxidant activity of these compounds. omicsonline.org

The primary mechanism behind the antioxidant activity of this compound derivatives is their ability to act as radical scavengers. tandfonline.com The indole ring, being an electron-rich aromatic system, can readily donate an electron to neutralize free radicals, thereby forming a more stable indolyl radical. tandfonline.comtandfonline.com The nitrogen atom in the pyrrole ring is often involved in this process, where the removal of an electron generates a radical cation. tandfonline.com

The stability of this resulting radical is a key factor in the antioxidant efficacy. Substituents on both the indole and phenyl rings can influence this stability through electronic delocalization. tandfonline.com For instance, in some indole-hydrazone derivatives, the delocalization of electrons across the molecule helps to stabilize the indolyl cation radical, enhancing its free radical scavenging capacity. tandfonline.com The ability of these compounds to scavenge various reactive species, including hydroxyl radicals and superoxide anions, underscores their potential as protective agents against oxidative damage. tandfonline.com

| Derivative Class | Assay | Observed Activity |

|---|---|---|

| 3-(4,5-dihydro-1H-pyrazol-5-yl)-2-phenyl-1H-indole derivatives | Superoxide Dismutase (SOD) assay | IC50 = 1.78 µM for the most potent derivative nih.gov |

| 5-Chloroindole-3-carboxaldehyde phenyl hydrazone derivatives | DPPH radical scavenging | IC50 values ranging from 2 to 60 µM tandfonline.com |

| Indole-based caffeic acid amides | DPPH radical scavenging | IC50 values ranging from 50.98 to 136.8 µM nih.gov |

| 2-Phenyl-1H-indoles | Lipid peroxidation inhibition | 72-98% inhibition at 10-3 M tandfonline.com |

Anti-tuberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govtandfonline.com The indole nucleus is a key component of various natural and synthetic compounds with demonstrated anti-tubercular properties. nih.govnih.gov

Inhibition of Mycobacterium tuberculosis Growth

A series of 3-phenyl-1H-indole derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. mdpi.com The introduction of a bulky aromatic group at the nitrogen of the indole ring, such as a phenyl group, was found to be favorable for activity against Mtb. nih.gov For instance, one such derivative demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Further structure-activity relationship (SAR) studies on N-phenylindole derivatives revealed that introducing hydrophobic groups like phenyl, piperidyl, isopropyl, and tert-butyl at the para-position of the N-phenyl ring resulted in compounds with significant anti-TB activity, with MIC values ranging from 0.125 to 0.0625 µg/mL. nih.gov One of the most potent compounds in this series exhibited an MIC of 0.0625 µg/mL. nih.gov

In another study, a series of 1H-indoles were synthesized and tested for their ability to inhibit Mtb growth. mdpi.com Several of these 3-phenyl-1H-indole derivatives showed promising activity. For example, compounds with a methoxy group or a fluorine atom on the phenyl ring displayed MIC values of 19.4 µM and 20.3 µM, respectively. mdpi.com Time-kill and pharmacodynamic analyses of a particularly promising 3-phenyl-1H-indole derivative demonstrated its bactericidal activity at concentrations near its MIC, with a notable time-dependent effect. mdpi.com

A high-throughput screening of nearly 100,000 compounds against M. tuberculosis H37Rv identified over a thousand compounds that inhibited growth by more than 90%. nih.gov Among the confirmed hits, 76 were highly potent, with MIC values below 2 µM. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation. nih.govpnas.org It catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. pnas.orgresearchgate.net By depleting tryptophan and producing immunosuppressive metabolites, IDO1 expressed in cancer cells helps them evade the immune system. nih.govpnas.org This makes IDO1 a promising target for cancer immunotherapy. nih.govnih.gov

Structure-Based Design of IDO1 Inhibitors

The this compound scaffold has been utilized in the structure-based design of potent IDO1 inhibitors. In one study, a series of 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indoles were designed and synthesized. nih.gov One of the most potent compounds from this series exhibited a strong IDO1 inhibitory activity with an IC₅₀ of 0.16 µM and an EC₅₀ of 0.3 µM in a cell-based assay. researchgate.netnih.gov

Computational docking and SAR studies of these derivatives indicated that a hydroxyl group on the scaffold favorably interacts with the Ser167 residue in the active site's Pocket A, enhancing inhibitory potency. nih.gov The active site of IDO1 is generally considered to have three main regions: Pocket A, Pocket B, and the heme cofactor. nih.gov Aromatic or heteroaromatic groups, such as the indole motif, are often designed to occupy Pocket A. nih.gov

Further research led to the development of N1-substituted 5-phenylimidazoles, which showed even greater potency. nih.gov Computational modeling suggests a binding mode where a 2-hydroxyphenyl group occupies pocket A, with the hydroxyl group acting as a hydrogen bond donor to Ser167. nih.gov This strategic placement within the enzyme's active site is key to the inhibitory action of these compounds.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. tandfonline.com Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also responsible for the undesirable browning of fruits and vegetables. tandfonline.com Consequently, tyrosinase inhibitors are of great interest in the cosmetic, medicinal, and food industries. tandfonline.com

Research has shown that indole derivatives can act as tyrosinase inhibitors. researchgate.net A study on novel indole derivatives revealed that the presence of a 4-fluorophenyl moiety as a substituent at the N-1 position of the indole nucleus had a positive influence on tyrosinase inhibition. tandfonline.com The nature of the substituent at the C-3 position of the indole scaffold also plays a crucial role in determining the inhibitory activity. tandfonline.comresearchgate.net

For example, derivative 4 in a study showed an IC₅₀ value of 224 µM, while derivative 7 , which is structurally related but features a 4-fluorobenzyl substitution, also demonstrated anti-tyrosinase activity. tandfonline.comtandfonline.com In contrast, a similar compound lacking this substitution was inactive, highlighting the importance of specific structural features for enzyme inhibition. tandfonline.comtandfonline.com Kinetic studies of the most promising indole-based tyrosinase inhibitors indicated a mixed-type inhibition, meaning they can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com

In another study, a series of N-1 and C-3 substituted indole-based thiosemicarbazones were synthesized and evaluated for their tyrosinase inhibitory potential. The synthesized compounds displayed a range of inhibitory activity with IC₅₀ values from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. rsc.org SAR analysis indicated that derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazone moiety exhibited enhanced inhibitory potential against tyrosinase. rsc.org

| Compound/Derivative | Target | Activity | Reference |

| N-phenylindole derivative | Mycobacterium tuberculosis | MIC = 2 µg/mL | nih.gov |

| N-phenylindole with para-hydrophobic groups | Mycobacterium tuberculosis | MIC = 0.0625–0.125 µg/mL | nih.gov |

| 3-phenyl-1H-indole with methoxy group | Mycobacterium tuberculosis | MIC = 19.4 µM | mdpi.com |

| 3-phenyl-1H-indole with fluorine atom | Mycobacterium tuberculosis | MIC = 20.3 µM | mdpi.com |

| Compound 66 | Mycobacterium tuberculosis (H37Rv & MDR) | MIC = 8.4 µM | mdpi.com |

| 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indole | IDO1 | IC₅₀ = 0.16 µM | researchgate.netnih.gov |

| Indole derivative 4 | Tyrosinase | IC₅₀ = 224 µM | tandfonline.comtandfonline.com |

| Indole-based thiosemicarbazones | Tyrosinase | IC₅₀ = 12.40–47.24 µM | rsc.org |

Structure Activity Relationship Sar and Rational Drug Design

Impact of Substituents on Biological Activity

The introduction of different substituents at various positions on the 5-phenyl-1H-indole core can dramatically alter its pharmacological profile. These changes can influence the molecule's size, shape, electronic distribution, and ability to interact with biological targets.

Halogen substituents, such as bromine, chlorine, and fluorine, are frequently employed in drug design to modulate a compound's properties. In the context of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position of the indole (B1671886) ring has been shown to be a feature that can enhance modulating activity at the CB1 receptor. nih.gov However, the specific effect of the halogen can be context-dependent. For instance, while a 5-chloro substituent in some analogs proved more potent than a 5-fluoro substituent, the reverse was true for other analogs, suggesting that the influence of the halogen is not a simple determining factor in CB1 activity. nih.gov In a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, substitution at the C-5 position with either fluorine or a methoxy (B1213986) group was generally detrimental to affinity compared to unsubstituted analogs. nih.gov

| Substituent Type | Position | Effect on Activity | Example Compound Class | Reference |

| Electron-Donating | 4-position of phenyl ring | Important for CB1 modulating activity | 1H-indole-2-carboxamides | nih.gov |

| Electron-Withdrawing | 2nd and 4th positions of phenyl ring | Enhanced anti-Hep-G2 efficacy | S-linked indole–triazoles | nih.gov |

The position of a substituent is as critical as its chemical nature. For 1H-indole-2-carboxamides, the 4-position on the phenyl ring favors dialkylamino substituents, while moving a dimethylamino group from the 4- to the 3-position resulted in a complete loss of CB1 inhibitory activity. nih.gov On the indole ring of the same series, smaller substituents like hydrogen or a methyl group at the C3 position are preferred over larger groups like an ethyl group. nih.gov In the case of 1-phenylbenzimidazoles, a related heterocyclic system, the 5-position of the benzimidazole (B57391) ring points toward the mouth of the binding pocket, allowing for substantial bulk tolerance for substituents at this position. nih.gov Conversely, substitutions at the 7- or 2'-positions were found to be inactive. nih.gov

Computational Approaches in SAR Elucidation and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into the molecular interactions that govern biological activity and guiding the design of new compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is widely used to understand how this compound derivatives and related compounds interact with their biological targets and to predict their binding affinities. nih.govnih.govnih.govderpharmachemica.comresearchgate.netnih.govscienceopen.comnih.govresearchgate.netresearchgate.net For example, docking studies have been used to investigate the binding of indole derivatives to the Hepatitis C NS5B polymerase, the 5-HT1A serotonin (B10506) receptor, and nicotinic acetylcholine (B1216132) receptors. derpharmachemica.comresearchgate.net The binding energies calculated from these studies can help prioritize which compounds to synthesize and test experimentally. nih.gov

| Compound Class | Target Protein | Docking Score/Binding Energy | Reference |

| Indole-based heterocyclic scaffolds | Fungal and bacterial enzymes | -11.5 and -8.5 Kcal/mol (for compound 9) | nih.gov |

| Indole derivatives | 5-HT1A and 5-HT2A serotonin receptors | -6.4 to -8.1 kcal/mol | researchgate.net |

| Indole-based compound (MPIPA) | Acetylcholine binding protein | -16.76 kcal/mol |

A crucial outcome of molecular docking studies is the identification of key amino acid residues within the target's binding site that are critical for ligand recognition and binding. For instance, in the interaction of indole compounds with the 5-HT1A receptor, an electrostatic interaction with ASP 116, hydrogen bonds with CYS 120, and hydrophobic interactions with PHE 361 were identified as key stabilizing forces. researchgate.net Similarly, docking studies of phenylalanine-containing peptidomimetics with the HIV-1 capsid protein revealed hydrogen bonding interactions with Asn57, Gln63, and Gln67. mdpi.com Understanding these specific interactions provides a detailed picture of the binding mode and allows for the rational design of new molecules with improved affinity and selectivity. The interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, all of which contribute to the stability of the protein-ligand complex. researchgate.netmdpi.comrsc.orgnih.gov

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure, properties, and reactivity of molecules like this compound and its derivatives. nih.govacgpubs.org By calculating the electron density of a system, DFT can predict a range of quantum chemical parameters that are crucial for understanding a molecule's behavior and its potential as a drug candidate. nih.govmdpi.com These calculations provide insights into the molecule's stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of the HOMO and LUMO orbitals and the resulting energy gap (ΔE = ELUMO – EHOMO) are fundamental descriptors of molecular reactivity. ias.ac.in A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more polarizable and likely to engage in chemical reactions. ias.ac.inresearchgate.net For this compound derivatives, DFT studies help identify the most probable sites for electrophilic and nucleophilic attacks, guiding synthetic modifications to enhance biological activity. mdpi.com For instance, the analysis of molecular electrostatic potential (MEP) maps can visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the electronic properties and reactivity. researchgate.netias.ac.in These parameters are instrumental in rational drug design for predicting how structural modifications to the this compound scaffold will influence its electronic character and, consequently, its interaction with biological targets. nih.gov

A summary of key quantum chemical parameters typically calculated for indole derivatives using DFT is presented below.

| Parameter | Symbol | Formula | Significance in Drug Design |

| HOMO Energy | EHOMO | - | Represents the electron-donating ability of a molecule. |

| LUMO Energy | ELUMO | - | Represents the electron-accepting ability of a molecule. |

| Energy Gap | ΔE | ELUMO – EHOMO | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. ias.ac.in |

| Chemical Hardness | η | (ELUMO – EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. ias.ac.in |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; softer molecules are more reactive. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Describes the power of an atom or group to attract electrons. |

| Electronic Chemical Potential | µ | -χ | Represents the escaping tendency of electrons; higher values indicate greater reactivity. researchgate.netias.ac.in |

| Global Electrophilicity Index | ω | µ² / 2η | Measures the ability of a species to accept electrons. researchgate.net |

These DFT-derived parameters provide a theoretical foundation for understanding the structure-activity relationships of this compound derivatives, enabling researchers to predict the effects of substitutions on the indole or phenyl rings and to design molecules with optimized electronic properties for enhanced biological activity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design involving this compound derivatives, MD simulations provide critical insights into the dynamic behavior of these ligands when interacting with their biological targets, such as proteins or enzymes. mdpi.comnih.gov These simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the target, and the key intermolecular interactions that govern binding affinity. mdpi.com

The process typically begins by docking the this compound derivative into the active site of a target protein. This initial static model is then subjected to an MD simulation, where the forces between atoms are calculated, and the resulting motions are simulated over a period, often ranging from nanoseconds to microseconds. nih.gov This allows researchers to observe how the complex behaves in a simulated physiological environment. mdpi.com

Key findings from MD simulations of indole derivatives in drug design include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of their complex. A stable RMSD suggests that the ligand remains securely bound in the active site. mdpi.commdpi.com

Interaction Analysis: MD simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the this compound derivative and the protein's amino acid residues. This helps identify the key residues responsible for anchoring the ligand. mdpi.com

Conformational Changes: These simulations can show how the binding of a ligand may induce conformational changes in the target protein, which can be crucial for its biological function (e.g., allosteric inhibition). mdpi.com Similarly, the flexibility of the ligand itself within the binding pocket can be evaluated.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. mdpi.com

For example, MD simulations of substituted this compound analogues targeting enzymes like lipoxygenases have shown how different chemical modifications on the indole core can alter enzyme-inhibitor interactions, leading to changes in inhibitory potency. mdpi.com Such studies are invaluable for the rational design of more effective and specific inhibitors based on the this compound scaffold.

Virtual Screening and Lead Compound Discovery

Virtual screening is a computational technique central to modern drug discovery, used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netcambridgemedchemconsulting.com This method accelerates the identification of promising lead compounds from vast chemical databases, which can contain millions of molecules. digitellinc.com For the this compound scaffold, virtual screening can be employed to discover novel derivatives with potential therapeutic activity.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein, which is often determined experimentally via X-ray crystallography or NMR spectroscopy. A library of compounds is then computationally "docked" into the binding site of the target. fiveable.me Each compound is assigned a score based on how well it fits into the site and the quality of its intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). digitellinc.com Compounds with the best scores are selected for further experimental testing.